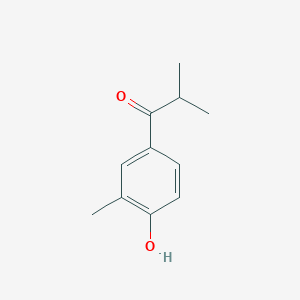

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one

Description

Properties

CAS No. |

73206-57-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C11H14O2/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7,12H,1-3H3 |

InChI Key |

XUAUEZPWGJEQKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: 4-Hydroxy-3-methylbenzoic acid.

Reduction: 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydroxyketones

*Calculated based on molecular formula C11H14O2.

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound facilitates stronger intermolecular interactions compared to halogenated (e.g., fluoro ) or amino derivatives, likely resulting in higher melting points and solubility in polar solvents.

- In contrast, the hydroxyl group acts as an electron donor via resonance.

- Conjugation : Chalcone derivatives (e.g., ) feature α,β-unsaturated ketones, enabling extended conjugation for UV absorption (relevant in photoinitiators ). The saturated ketone in the target compound lacks this property, which may limit applications in light-driven processes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

1-(4-Hydroxy-3-methylphenyl)-2-methylpropan-1-one, also known as HMP , is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 192.26 g/mol

- CAS Number : 34917-91-4

The compound features a ketone functional group along with a hydroxy group on a phenyl ring, which contributes to its unique biological properties. Its moderate lipophilicity indicates good membrane permeability, enhancing its potential bioavailability in biological systems.

1. Antioxidant Properties

HMP exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for therapeutic applications in conditions associated with oxidative damage.

2. Antifungal Activity

Research has demonstrated that HMP derivatives possess antifungal properties. A study examining structure-antifungal relationships found that certain derivatives showed significant inhibition against fungal strains, indicating potential use in antifungal treatments .

3. Inhibition of Enzymatic Activity

HMP has been shown to inhibit specific metabolic pathways by interacting with key enzymes involved in various biochemical processes. For instance, it acts as an inhibitor of fructose-1,6-bisphosphate aldolase, an enzyme critical in glycolysis and gluconeogenesis . This inhibition can have implications for metabolic disorders and cancer treatment.

The biological activity of HMP can be explained through several mechanisms:

- Radical Scavenging : The hydroxy group on the phenyl ring enhances its ability to donate electrons, neutralizing free radicals.

- Enzyme Interaction : HMP's structural features allow it to fit into the active sites of certain enzymes, effectively blocking substrate access and inhibiting enzymatic reactions.

Table 1: Summary of Biological Activities of HMP

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antifungal | Inhibition of fungal growth | |

| Enzyme Inhibition | Inhibits fructose-1,6-bisphosphate aldolase |

Applications and Future Directions

Given its diverse biological activities, HMP has potential applications in:

- Pharmaceuticals : As an antioxidant and antifungal agent, it could be developed into new therapeutic agents.

- Cosmetics : Its antioxidant properties may be beneficial in formulations aimed at skin protection against oxidative stress.

Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of HMP in human subjects.

- Mechanistic Studies : Further elucidating the specific pathways affected by HMP to better understand its therapeutic potential.

Q & A

Q. Basic

- NMR : and -APT NMR identify substituent patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, ketone carbonyl at δ 200–210 ppm) .

- FT-IR : Strong C=O stretch near 1680 cm and O-H stretch (3400–3600 cm) confirm ketone and phenolic groups .

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding. For example, torsion angles between aromatic rings and ketone groups are typically 5–15° .

What are the key physical properties (e.g., melting point, solubility) critical for experimental design?

Q. Basic

- Melting point : Reported as 123–124.5°C, indicating high crystallinity .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Solubility in ethanol is ~15 mg/mL at 25°C, necessitating heated reflux for reactions .

How can researchers resolve crystal structure ambiguities caused by disorder or twinning in X-ray diffraction data?

Q. Advanced

- SHELXL refinement : Use PART and EADP commands to model disordered atoms. For twinned data (e.g., merohedral twinning), apply TWIN and BASF instructions to deconvolute overlapping reflections .

- ORTEP visualization : Validate hydrogen bonding networks and thermal ellipsoids to distinguish static vs. dynamic disorder .

How do hydrogen bonding patterns influence the solid-state packing of this compound, and how are these interactions analyzed?

Q. Advanced

- Graph set analysis : Classify hydrogen bonds (e.g., motifs) using PLATON or Mercury software. For example, phenolic O-H···O=C interactions (2.7–2.9 Å) dominate packing .

- Energy frameworks : Compute interaction energies (e.g., Coulombic, dispersion) to predict stability and polymorphism risks .

How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Q. Advanced

- Dynamic effects : Variable-temperature NMR (VT-NMR) detects keto-enol tautomerism or rotational barriers.

- Crystallographic validation : Compare X-H bond lengths (e.g., O-H) with NMR-derived -coupling constants to identify conformational averaging .

What role does this compound play in photopolymerization studies, and how is its reactivity optimized?

Advanced

As a photoinitiator , it generates radicals under UV light to crosslink thiol-ene systems. Key parameters:

- Absorption maxima : Tune via substituent effects (e.g., electron-donating groups shift λ bathochromically) .

- Quantum yield : Measure using actinometry to compare efficiency with commercial initiators like Irgacure 2959 .

What challenges arise in modeling electron density distributions for the ketone group during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.